molecular formula C9H17NO2 B118857 (2S,6R)-6-propan-2-ylpiperidine-2-carboxylic Acid CAS No. 158221-69-3

(2S,6R)-6-propan-2-ylpiperidine-2-carboxylic Acid

Cat. No.: B118857
CAS No.: 158221-69-3
M. Wt: 171.24 g/mol
InChI Key: WOQRXEWLPJYRPZ-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MB07133 is a novel prodrug of cytarabine monophosphate designed to target liver tumors. Cytarabine, also known as arabinosylcytosine, is an anti-cancer drug used primarily to treat leukemia. its effectiveness against primary liver cancer is limited due to the slow conversion to its active form, cytarabine triphosphate, in the liver. MB07133 addresses this limitation by using HepDirect technology to deliver the active form directly to the liver .

Properties

CAS No.

158221-69-3

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

(2S,6R)-6-propan-2-ylpiperidine-2-carboxylic acid

InChI

InChI=1S/C9H17NO2/c1-6(2)7-4-3-5-8(10-7)9(11)12/h6-8,10H,3-5H2,1-2H3,(H,11,12)/t7-,8+/m1/s1

InChI Key

WOQRXEWLPJYRPZ-SFYZADRCSA-N

SMILES

CC(C)C1CCCC(N1)C(=O)O

Isomeric SMILES

CC(C)[C@H]1CCC[C@H](N1)C(=O)O

Canonical SMILES

CC(C)C1CCCC(N1)C(=O)O

Synonyms

2-Piperidinecarboxylicacid,6-(1-methylethyl)-,(2S-cis)-(9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

MB07133 is synthesized through a series of chemical reactions starting from cytarabine. The key step involves the formation of a prodrug that can be selectively activated in the liver. The synthetic route typically includes:

    Protection of hydroxyl groups: on cytarabine to prevent unwanted reactions.

    Formation of a phosphoramidate linkage: to create the prodrug.

    Deprotection: to yield the final product.

Industrial Production Methods

The industrial production of MB07133 involves large-scale synthesis using the same principles as the laboratory preparation but optimized for efficiency and yield. This includes:

Chemical Reactions Analysis

Types of Reactions

MB07133 undergoes several key reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

MB07133 has several applications in scientific research:

Mechanism of Action

MB07133 exerts its effects through a targeted delivery mechanism:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of MB07133

MB07133 is unique due to its targeted delivery system, which allows for higher concentrations of the active drug in the liver while minimizing systemic toxicity. This targeted approach enhances its effectiveness against liver tumors compared to other nucleoside analogs .

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